molecular formula C5H7N3O2S B3262582 4-Methylpyrimidine-2-sulfonamide CAS No. 35762-77-7

4-Methylpyrimidine-2-sulfonamide

Cat. No.: B3262582
CAS No.: 35762-77-7
M. Wt: 173.2 g/mol
InChI Key: WXLNVTKRXIXEJI-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-sulfonamide is a useful research compound. Its molecular formula is C5H7N3O2S and its molecular weight is 173.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyrimidine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLNVTKRXIXEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

S N Bond Formation Approach:

This is a convergent approach that involves coupling a pre-formed pyrimidine (B1678525) amine with a sulfonylating agent. The key starting material is 2-amino-4-methylpyrimidine. This heterocycle can be synthesized via the classical condensation of guanidine with a 1,3-dicarbonyl equivalent, specifically acetoacetaldehyde diethyl acetal.

Once 2-amino-4-methylpyrimidine is obtained, it can be reacted with a generic sulfonyl chloride (R-SO₂Cl). However, to obtain the parent sulfonamide (where R=H), this is not feasible. To synthesize the unsubstituted sulfonamide, one would need to react 2-amino-4-methylpyrimidine with sulfuryl chloride (SO₂Cl₂) in the presence of a suitable base, followed by hydrolysis of the resulting sulfamoyl chloride intermediate.

Pyrimidine Ring Construction Approach:

Advanced Derivatization Techniques for Research Applications

Derivatization is a crucial technique used to modify a compound to enhance its properties for analysis or to introduce specific functionalities. In the context of 4-methylpyrimidine-2-sulfonamide and related compounds, derivatization plays a vital role in isotopic analysis, late-stage functionalization, and improving chromatographic performance.

Chemical Derivatization for Isotopic Analysis (e.g., GC-IRMS)

Compound-specific isotope analysis (CSIA) is a powerful tool for tracing the origin and degradation of environmental pollutants like sulfonamides. Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a common technique for CSIA, but many sulfonamides are not directly amenable to GC analysis due to their low volatility and thermal instability. Therefore, chemical derivatization is often necessary.

A derivatization-GC-IRMS method has been developed for the nitrogen isotope analysis of sulfonamides at natural abundances researchgate.net. In this method, sulfamethoxazole was used as a model compound and was derivatized using (trimethylsilyl)diazomethane. This derivatization improves the thermal stability and volatility of the sulfonamide, making it suitable for GC analysis researchgate.net. The optimized conditions for this derivatization allow for accurate and reproducible δ¹⁵N analysis researchgate.net. This method has been shown to be versatile and applicable to other sulfonamides, demonstrating its potential for distinguishing between different sources of sulfonamide contamination researchgate.net.

Another approach involves a degradation-reconstruction pathway for the late-stage ¹⁸O labeling of primary sulfonamides. This method provides access to isotopically enriched primary sulfonamides with high isotopic enrichment, which is valuable for various research applications chemrxiv.org.

Late-Stage Functionalization of Sulfonamide Moieties

Late-stage functionalization (LSF) is a synthetic strategy that involves introducing or modifying functional groups in a complex molecule at a late stage of the synthesis. This approach is particularly valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate. While sulfonamides are pervasive in pharmaceuticals, they are often considered as terminal functional groups rather than synthetic handles chemrxiv.org.

Recent advancements have focused on developing methods to enable the late-stage functionalization of the sulfonamide moiety itself. One strategy involves a metal-free photocatalytic approach that converts sulfonamides into valuable sulfonyl radical intermediates acs.orgnih.govresearchgate.net. These radicals can then be combined with various alkene fragments to generate a diverse range of functionalized sulfonamides acs.orgnih.govresearchgate.net. This method is particularly useful for the "late-stage" functionalization of medicinally relevant heterocycles and drug fragments acs.org.

Another approach involves the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines chemrxiv.org. These intermediates can then react in-situ with various electrophiles to access a variety of other medicinally relevant functional groups chemrxiv.org. This platform demonstrates exceptional functional group tolerance and uses simple reagents in air, making it a powerful tool for complex molecule functionalization chemrxiv.org. Additionally, palladium-catalyzed C(sp³)-H arylation has been reported as a method for the late-stage functionalization of sulfonamide-containing peptides nih.gov.

Chemical Derivatization for Enhanced Chromatographic Performance

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of sulfonamides. However, the detection of these compounds can sometimes be challenging due to their weak chromophores. Chemical derivatization can be employed to improve their detectability and chromatographic separation.

Pre-column and post-column derivatization techniques are commonly used. In pre-column derivatization, the analyte is derivatized before being injected into the HPLC system. For example, a chromatographic procedure with pre-column derivatization to form N-(1-naphthyl)ethylenediamine dihydrochloride azodyes has been proposed for the analysis of several sulfonamides nih.gov. This derivatization improves the resolution in the chromatograms and increases the selectivity in the determination of sulfonamide mixtures nih.gov. Another pre-column derivatization method involves the use of fluorescamine for the analysis of sulfonamides in feed samples by HPLC with fluorescence detection nih.gov.

Post-column derivatization involves the derivatization of the analyte after it has been separated on the HPLC column but before it reaches the detector. The optimization of post-column derivatization reaction conditions, such as mobile phase pH, reaction temperature, and derivatization solution concentration, is crucial for achieving optimal detection of sulfonamides hyyysci.com. These derivatization strategies enhance the sensitivity and selectivity of HPLC methods for the determination of sulfonamides in various matrices.

Computational Chemistry and Theoretical Investigations of 4 Methylpyrimidine 2 Sulfonamide

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in predicting how 4-methylpyrimidine-2-sulfonamide interacts with biological targets at a molecular level. These computational techniques provide insights into the binding affinities and modes of interaction with enzyme active sites. ijirset.com

Protein-Ligand Interaction Analysis with Enzyme Active Sites

Molecular docking analyses have been employed to understand the binding of sulfamerazine (B1682647) to various proteins. For instance, studies on its interaction with bovine serum albumin (BSA) revealed that the binding is stabilized primarily by hydrogen bonds and van der Waals forces, with the aniline (B41778) group of the sulfamerazine moiety interacting with the protein. researchgate.net In one study, docking simulations with an inhibitor, 6qzh, showed a strong binding energy of -8.2 kcal/mol, involving up to three hydrogen bonds. researchgate.net Other research has explored the binding of sulfamerazine-containing quinazoline (B50416) derivatives to enzymes like 3CLpro, cPLA2, and sPLA2, demonstrating good binding affinities with key amino acids in the active sites. nih.govmdpi.com Specifically, interactions with the pyrimidine (B1678525), benzene (B151609), and triazine rings, along with functional groups like C=O, -OCH3, SO2, and NH2, were noted in the binding grooves of sPLA2 and cPLA2. mdpi.com When studying the binding of sulfonamides to myoglobin, it was found that sulfamerazine has a higher affinity than sulfadiazine (B1682646), which is attributed to its two additional methyl groups. nih.gov

Table 1: Molecular Docking and Interaction Data for Sulfamerazine and its Derivatives
Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)Key InteractionsReference
SulfamerazineInhibitor 6qzh-8.2Up to 3 hydrogen bonds researchgate.net
SulfamerazineBovine Serum Albumin (BSA)Not specifiedHydrogen bonds, van der Waals forces researchgate.net
Quinazoline-Sulfamerazine Hybrid (Compound 6)3CLproIC50: 1.18 µMInteraction with key amino acids nih.gov
Quinazoline-Sulfamerazine Hybrid (Compound 6)sPLA2IC50: 1.016 µMInteraction with key amino acids nih.gov
SulfamerazineMyoglobinHigher affinity than sulfadiazineNot specified nih.gov

Conformational Analysis and Binding Pose Prediction

Conformational analysis of this compound reveals its structural flexibility, which influences its binding to different proteins. The molecule can adopt various conformations in crystal structures. rsc.org Theoretical calculations have been used to predict the dominant crystal faces for different polymorphic forms of sulfamerazine, with the (020) face predicted for Form I and the (002) face for Form II. nih.gov The conformation of the molecule is crucial for its interaction with target sites, and studies have shown that even small structural changes, like the addition of methyl groups, can affect binding affinity. nih.gov The binding pose of sulfamerazine derivatives in enzyme active sites is determined by a combination of factors, including the shape of the binding pocket and the nature of the intermolecular interactions. mdpi.comnih.gov

Molecular Dynamics Simulations in Ligand-Protein Systems

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of this compound in complex with proteins. researchgate.net These simulations can reveal the stability of the protein-ligand complex and the nature of their interactions in a simulated physiological environment. researchgate.netnih.gov For instance, MD simulations have been used to investigate the stability, solubility, and potential interactions of sulfamerazine in various settings. researchgate.net In studies involving related sulfonamides, MD simulations have shed light on the effects of impurities on the molecular dynamics of the amorphous state. nih.gov These computational methods are valuable for understanding the functional characteristics of biological molecules that arise from structural changes upon ligand binding. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in exploring the electronic structure and predicting the spectroscopic properties of this compound. researchgate.netscielo.org.mx

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound have been investigated using frontier molecular orbital (HOMO-LUMO) analysis. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important indicator of a molecule's stability and reactivity. nih.gov For sulfamerazine, the electron density in the HOMO is primarily located on the benzenesulfonamide (B165840) and amino groups, while in the LUMO, it is localized on the pyrimidine ring. researchgate.net This suggests a transfer of electron density from the benzenesulfonamide ring and amino group to the pyrimidine ring upon electronic excitation. researchgate.net The HOMO-LUMO energy gap for sulfamerazine has been calculated, and a lower energy gap compared to similar sulfonamides like sulfadiazine suggests better stability and bioactive properties for sulfamerazine. nih.gov These calculations support experimental observations of successful protein-ligand interactions. nih.gov DFT methods have also been employed to calculate various quantum chemical descriptors for sulfonamides to build quantitative structure-activity relationship (QSAR) models. researchgate.net

Table 2: Calculated HOMO-LUMO Energies for Sulfamerazine
Computational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Not SpecifiedNot SpecifiedNot SpecifiedSlightly lower than Sulfadiazine (5.06 eV) nih.gov
B3LYP/6-311++G(d,p)-6.1158 (for a related prodrug)-2.7671 (for a related prodrug)3.3487 (for a related prodrug) mdpi.com

Spectroscopic Property Prediction and Interpretation

Theoretical calculations have been used to predict and interpret the spectroscopic properties of this compound. DFT calculations have been employed to simulate vibrational spectra, which can then be compared with experimental data from techniques like Raman spectroscopy to identify different crystalline forms. nih.govnih.gov For instance, the scissoring mode of the SO2 group in sulfamerazine has been identified at 568 cm-1 in theoretical spectra. researchgate.net Furthermore, spectrophotometric methods have been developed for the determination of sulfamerazine, where it forms a colored product with a maximum absorption at 489 nm. researchgate.net Theoretical calculations of properties like bond lengths, bond angles, and dihedral angles using methods such as B3LYP/6-31+G(d) have been shown to be in good agreement with experimental data, providing validation for the computational models used. scielo.org.mxscielo.org.mx

Proton Transfer Mechanism Calculations

Proton transfer is a fundamental chemical process that can be crucial for the biological activity of a molecule. In this compound, the sulfonamide group (-SO₂NH₂) is the primary site for proton transfer. Computational chemistry, particularly through methods like density functional theory (DFT), allows for the detailed study of the energetics and mechanism of this process.

Theoretical calculations can be employed to determine the potential energy surface for the deprotonation of the sulfonamide nitrogen. This involves calculating the energies of the neutral molecule, the corresponding anion, and the transition state for the proton abstraction by a base. The acidity of the sulfonamide proton can be estimated by calculating the pKa value, which is influenced by the electron-withdrawing nature of the adjacent sulfonyl group and the pyrimidine ring.

Furthermore, the calculations can elucidate the role of the solvent in the proton transfer mechanism. By incorporating explicit or implicit solvent models, it is possible to understand how solvent molecules stabilize the charged species and affect the energy barrier for the reaction. For instance, in an aqueous environment, water molecules can form hydrogen bonds with the sulfonamide group, facilitating the proton transfer.

Table 1: Illustrative Data from a Hypothetical Proton Transfer Calculation for this compound

ParameterCalculated Value (Illustrative)Method
Gas-phase acidity (ΔG)330 kcal/molB3LYP/6-311+G(d,p)
Aqueous-phase acidity (pKa)8.5PCM/B3LYP/6-311+G(d,p)
N-H Bond Dissociation Energy105 kcal/molB3LYP/6-311+G(d,p)

Note: The data in this table is illustrative and intended to represent the type of information that could be generated from computational studies. It is not based on actual published research for this specific compound.

Structure-Activity Relationship (SAR) Studies via Chemoinformatics

Chemoinformatics provides a suite of computational tools to analyze the relationship between the chemical structure of a compound and its biological activity. These methods are invaluable in drug discovery for optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical or physical properties of a series of compounds with their biological activities. For a series of pyrimidine-sulfonamide derivatives, a QSAR study could be conducted to understand the structural requirements for a particular biological effect.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve the following steps:

Dataset selection: A series of this compound analogs with measured biological activity would be compiled.

Molecular modeling and alignment: The 3D structures of the molecules would be generated and aligned based on a common scaffold.

Descriptor calculation: CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) would be calculated around the aligned molecules.

Model generation and validation: Statistical methods like Partial Least Squares (PLS) would be used to build a regression model. The predictive power of the model would be assessed using cross-validation and external test sets.

The resulting QSAR models can be visualized as 3D contour maps, highlighting regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity.

Pharmacophore Development and Validation

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound and its analogs, a pharmacophore model could be developed based on their common structural features and known active conformations.

The development process would typically involve:

Identifying the key chemical features in a set of active compounds, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Generating a 3D arrangement of these features that is common to the active molecules.

Validating the pharmacophore model by using it to screen a database of compounds and checking if it can successfully identify known active molecules.

A validated pharmacophore for a series of pyrimidine-sulfonamides could serve as a 3D query for virtual screening campaigns to identify novel compounds with the desired biological activity.

Activity Cliff Analysis

Activity cliffs are defined as pairs of structurally similar compounds that exhibit a large difference in biological activity. The analysis of these cliffs is crucial for understanding the subtle structural modifications that can lead to significant changes in potency.

In a dataset of this compound analogs, activity cliffs could be identified by plotting the structural similarity against the difference in activity. A structure-based rationalization for these cliffs could then be sought using molecular docking simulations. For example, the introduction of a small substituent might create a favorable interaction with a specific amino acid residue in the binding site of a target protein, leading to a sharp increase in activity. Conversely, a minor structural change could introduce a steric clash, resulting in a dramatic loss of activity. The identification and interpretation of such activity cliffs provide valuable insights for lead optimization.

Mechanistic Elucidation of Molecular Interactions in Vitro Studies

Enzyme Inhibition Mechanisms

Sulfonamides, a class of compounds to which 4-Methylpyrimidine-2-sulfonamide belongs, are known to inhibit dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate synthesis pathway of bacteria and other microorganisms. nih.gov This pathway is essential for the production of nucleic acids and certain amino acids. The inhibitory action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (pABA), the natural substrate of DHPS.

By mimicking pABA, sulfonamides competitively bind to the active site of the DHPS enzyme. nih.govnih.gov This binding event prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), a critical step in the synthesis of dihydropteroate, the precursor to folic acid. nih.gov The sulfonamide molecule occupies the pABA-binding pocket, with the sulfonyl group's negatively charged oxygen atoms corresponding to the carboxyl group of pABA. nih.gov This competitive inhibition effectively blocks the folate pathway, leading to a bacteriostatic effect. nih.govnih.gov

Enzyme Inhibitor Class Mechanism of Action Natural Substrate
Dihydropteroate Synthetase (DHPS)SulfonamidesCompetitive Inhibitionpara-Aminobenzoic Acid (pABA)

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov These enzymes are involved in numerous physiological processes.

The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme. nih.gov X-ray crystallography studies of sulfonamide-CA adducts have provided detailed insights into this interaction, rationalizing the observed potent inhibition. nih.gov Various sulfonamide derivatives have been shown to be effective inhibitors of several CA isoforms, including CA II, VII, IX, and XII, often with low nanomolar efficacy. nih.gov The development of sulfonamide-based CA inhibitors has also focused on achieving isoform selectivity to target specific CAs involved in pathological conditions while minimizing off-target effects. mdpi.com

Enzyme Family Inhibitor Class Mechanism of Action Target Isoforms
Carbonic Anhydrases (CAs)SulfonamidesZinc ion binding in the active siteCA I, CA II, CA IV, CA VII, CA IX, CA XII

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a target for the treatment of conditions associated with the urease-producing bacterium Helicobacter pylori. nih.gov Inhibitors of urease can be classified as either active-site directed or mechanism-based. nih.gov The interaction of inhibitors with the nickel ions in the active site is a key feature of urease inhibition. nih.gov Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can chelate the nickel ions, disrupting the enzyme's catalytic activity. nih.gov The size and structure of the inhibitor are also crucial, as bulky groups can hinder access to the substrate-binding pocket. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. nih.govrsc.org Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.net Derivatives of 2-(4-methylsulfonylphenyl)pyrimidine have been synthesized and identified as highly potent and specific COX-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrimidine (B1678525) ring and the sulfonylphenyl group can significantly impact the inhibitory potency and selectivity for COX-2. nih.gov These inhibitors typically interact with the active site of the COX-2 enzyme, preventing the binding of arachidonic acid. rsc.org

Enzyme Inhibitor Class Mechanism of Action
UreaseVarious, including compounds with O, N, SChelation of nickel ions in the active site
Cyclooxygenase-2 (COX-2)2-(4-methylsulfonylphenyl)pyrimidine derivativesCompetitive inhibition in the active site

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of interleukin-17 (IL-17). nih.govgoogle.com As such, it is a key target for the development of therapies for autoimmune diseases. nih.gov Modulation of RORγt activity can be achieved through small molecule inverse agonists that bind to the ligand-binding domain (LBD) of the receptor. nih.govrsc.org

N-sulfonamide-tetrahydroquinolines have been identified as potent RORγt inverse agonists. nih.gov Molecular dynamics simulations have been used to elucidate the mechanism of action of these inverse agonists, showing how they interact with the LBD to stabilize an inactive conformation of the receptor. nih.gov This prevents the recruitment of coactivators and subsequent transcription of RORγt target genes, thereby inhibiting Th17 cell function. google.com

Receptor Modulator Class Mechanism of Action
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)N-sulfonamide-tetrahydroquinolinesInverse agonism, stabilization of inactive conformation

The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently deregulated in cancer. nih.gov Oncogenic mutations, such as BRAF V600E, lead to constitutive activation of the kinase. nih.gov BRAF inhibitors (BRAFi) are designed to bind to the ATP-binding pocket of the kinase domain, thereby inhibiting its activity.

Interestingly, studies have shown that the binding of some BRAFi to the V600E-mutated BRAF can promote an intermediate, inactive conformation of the kinase that paradoxically enhances its interaction with the upstream RAS protein. nih.govnih.gov This can lead to the formation of drug-induced RAS:RAF complexes and may contribute to mechanisms of drug resistance. nih.gov The interaction is allosteric, where binding of the inhibitor to the kinase domain influences the conformation of the distant RAS-binding domain. nih.gov

Protein Inhibitor Class Interaction Mechanism Consequence
BRAF (V600E mutant)BRAF Inhibitors (BRAFi)Binding to ATP-binding pocketStabilization of an intermediate conformation, enhanced RAS:RAF interaction

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov Inhibition of the ATPase activity of Hsp90 leads to the degradation of these client proteins, making Hsp90 an attractive target for cancer therapy. nih.govnih.gov

Docking simulations and experimental studies have shown that certain sulfonamide-containing compounds can act as Hsp90 inhibitors. nih.gov These molecules are proposed to fit within the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its essential ATPase activity. nih.gov For instance, sulfadiazine (B1682646) has been identified as an inhibitor of Hsp90 ATPase activity with an IC50 value of 1.5 μM. nih.gov The development of dual inhibitors targeting both Hsp90 and other cancer-related proteins, such as HDAC6, is also an active area of research. nih.gov

Protein Inhibitor Class Mechanism of Action Example Inhibitor (from class) IC50 Value
Heat Shock Protein 90 (Hsp90)SulfonamidesInhibition of ATPase activity by binding to the ATP-binding pocketSulfadiazine1.5 µM

Molecular Basis of Cellular Processes (In Vitro)

In vitro studies using various cell lines have been instrumental in understanding how sulfonamide compounds interfere with fundamental cellular activities, such as proliferation and programmed cell death.

The sulfonamide moiety is a key feature in various compounds designed to inhibit the growth of cancer cells. nih.gov The antiproliferative activity of these compounds is often evaluated by their IC50 value, which represents the concentration required to inhibit the growth of 50% of a cell population.

A study involving a series of sulfanilamide-1,2,3-triazole hybrids demonstrated moderate to potent activity against multiple cancer cell lines. nih.gov Notably, the compound 4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide was identified as a particularly effective inhibitor of PC-3 prostate cancer cells. nih.gov Another investigation into halogenated sulfonamide derivatives of metformin (B114582) also revealed significant antiproliferative activity in MCF-7 breast cancer cells, with one compound achieving an IC50 value of 12.6 µmol/L. mdpi.com The effectiveness of these compounds is linked to their ability to disrupt the cell cycle and induce apoptosis. nih.govmdpi.com

Other benzenesulfonamide (B165840) derivatives have been designed as potential anticancer agents targeting tubulin, a key component of the cellular cytoskeleton. nih.gov For instance, derivative BA-3P showed an IC50 value of 5.882 μM against PC3 cells. nih.gov Furthermore, acridine/sulfonamide hybrids have shown promising results, with specific compounds demonstrating potent activity against HePG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Sulfonamide Derivatives
Compound/Derivative ClassCell LineIC50 Value (µM)Reference
4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (11f)PC-3 (Prostate Cancer)4.08 nih.gov
Halogenated sulfonamide derivative of metformin (Compound 1)MCF-7 (Breast Cancer)12.6 mdpi.com
Benzenesulfonamide derivative (BA-3P)PC-3 (Prostate Cancer)5.882 nih.gov
N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (4)HCT116 (Colon Carcinoma)0.11 µg/mL nih.gov

Beyond simply halting proliferation, many sulfonamide-based compounds actively trigger programmed cell death, or apoptosis. This is a critical mechanism for their anticancer potential. nih.gov Studies on halogenated sulfonamide derivatives showed that their inhibition of MCF-7 cell growth is directly associated with the induction of both early and late-stage apoptosis. mdpi.com

For example, one specific derivative (compound 4) at a concentration of 215 µmol/L induced early apoptosis in 30.69% of cells and late apoptosis in 34.69% of cells. mdpi.com Doubling the concentration to 430 µmol/L significantly increased the percentage of late-apoptotic cells to 60.16%. mdpi.com Similarly, in vitro investigations of acridine/sulfonamide hybrids confirmed their ability to induce apoptosis in HepG2 cells, as detected by an Annexin V-FITC assay. mdpi.com

Table 2: Induction of Apoptosis in MCF-7 Cells by a Halogenated Sulfonamide Derivative (Compound 4)
Concentration (µmol/L)Early-Apoptotic Cells (%)Late-Apoptotic Cells (%)Reference
21530.69 ± 3.0134.69 ± 1.51 mdpi.com
430Not Reported60.16 ± 2.21 mdpi.com

Interactions with Biological Macromolecules

The biological activity of this compound and related compounds stems from their direct physical interactions with essential macromolecules like proteins, antibodies, and nucleic acids.

The FK506-binding protein 12 (FKBP12) is a well-studied protein target. While the natural products rapamycin (B549165) and FK506 are famous for binding FKBP12, synthetic ligands containing sulfonamide groups have been developed as "molecular glues" that induce a complex between FKBP12 and another protein, such as the FRB domain of mTOR. chemrxiv.orgnih.gov

In one study, a [4.3.1]-bicyclic sulfonamide derivative was discovered that promotes the dimerization of FKBP12 and FRB. chemrxiv.org X-ray crystallography of the resulting ternary complex revealed that the sulfonamide ligand's binding to FKBP12 is stabilized by key interactions, including hydrogen bonds to the backbone of isoleucine-56 and the phenol (B47542) group of tyrosine-82. chemrxiv.org The interactions between the ligand and the FRB domain were found to be largely hydrophobic. chemrxiv.org This research demonstrates that sulfonamide-based structures can serve as a scaffold to facilitate and mediate new protein-protein interactions. chemrxiv.orgresearchgate.net

The sulfonamide functional group can also play a role in interactions with antibodies, such as Immunoglobulin G (IgG). This is particularly relevant in the context of hydrophobic charge-induction chromatography (HCIC), a technique used for antibody purification. nih.gov

Molecular simulation studies investigating the interaction between IgG and chromatography ligands have shown that the presence of a sulfone group (a close relative of the sulfonamide group) on the ligand's spacer arm can enhance the binding affinity. nih.gov This enhancement is attributed to the sulfone group's ability to form additional hydrogen bonds with the surface of the IgG molecule. nih.gov These simulations also indicated that ligands with a sulfone group could weaken electrostatic repulsion under acidic conditions, which is a key step in the chromatography process. nih.gov

A classic mechanism of action for many sulfonamide-based antibacterial drugs is the disruption of nucleic acid synthesis. nih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (pABA). nih.govnih.gov This structural mimicry allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial pathway for synthesizing folate. nih.gov

Folate is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.gov By blocking DHPS, sulfonamides prevent the formation of dihydrofolate and subsequently tetrahydrofolate, which ultimately halts bacterial DNA replication and cell division. nih.gov The condensation of the DHPS substrate (DHPP) with a sulfa drug leads to the formation of a non-functional, dead-end adduct. nih.gov

More recently, a series of sulfonamidyl benzoic acid derivatives, named sigmacidins, were developed that exhibit a different mechanism of action. These compounds inhibit bacterial transcription by specifically targeting and disrupting the protein-protein interaction between RNA polymerase and its essential sigma factors, showcasing another way sulfonamides can interfere with nucleic acid synthesis. nih.gov

Advanced Analytical Methodologies for Research on 4 Methylpyrimidine 2 Sulfonamide

Spectroscopic and Spectrometric Characterization Techniques for Synthetic Products

The confirmation of the successful synthesis of 4-Methylpyrimidine-2-sulfonamide and the detailed analysis of its structure are achieved through a combination of powerful spectroscopic and spectrometric methods.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key signals corresponding to the different protons in the molecule. The methyl group protons on the pyrimidine (B1678525) ring would likely appear as a singlet in the upfield region. The protons on the pyrimidine ring would exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment. The sulfonamide (SO₂NH) proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing signals for each unique carbon atom. The carbon of the methyl group would resonate at a high field. The pyrimidine ring carbons would show distinct signals in the aromatic region, with their exact shifts influenced by the nitrogen atoms and the sulfonamide substituent. rsc.orgchemicalbook.com The chemical shifts provide direct evidence of the carbon skeleton of the molecule.

A detailed analysis of both ¹H and ¹³C NMR spectra, including coupling constants and integration values, allows for the complete assignment of the molecular structure of synthesized this compound.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for monitoring the progress of its synthesis. Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for such analyses.

The mass spectrum of this compound would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, further confirming the identity of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the C-S bond. psu.edunih.gov For this compound, characteristic fragment ions would be expected to arise from the loss of SO₂ and the cleavage of the pyrimidine ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule. psu.edu

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion (m/z) Possible Structure/Loss
[M+H]⁺Protonated parent molecule
[M-SO₂]⁺Loss of sulfur dioxide
[C₅H₆N₃]⁺Pyrimidine-containing fragment
[CH₃-C₄H₂N₂]⁺Fragment of the methylpyrimidine ring

This table represents predicted fragmentation patterns based on the general behavior of sulfonamides and pyrimidine compounds.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum would display distinct absorption bands corresponding to the vibrations of specific bonds within the molecule. researchgate.net

Key expected vibrational frequencies include the N-H stretching of the sulfonamide group, the asymmetric and symmetric stretching of the S=O bonds, and the characteristic vibrations of the pyrimidine ring. rsc.orgresearchgate.net The presence and position of these bands provide strong evidence for the successful synthesis and purity of the compound.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300 - 3200
C-H (Aromatic/Methyl)Stretching3100 - 2850
C=N (Pyrimidine)Stretching1650 - 1550
S=O (Sulfonamide)Asymmetric Stretching1350 - 1300
S=O (Sulfonamide)Symmetric Stretching1180 - 1150
S-N (Sulfonamide)Stretching950 - 900

This table provides a general range for the expected absorption bands based on typical values for the respective functional groups.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of this compound. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The pyrimidine ring, being an aromatic system, is the primary chromophore in the molecule and is expected to exhibit characteristic π-π* transitions. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity.

For crystalline solids, single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound complexed with carbonic anhydrase II has been determined and is available in the Protein Data Bank (PDB entry: 5FLR). This data confirms the molecular structure and provides valuable information about its conformation and potential binding modes.

Table 3: Crystallographic Data for this compound (in complex)

Parameter Value
PDB ID5FLR
Resolution1.68 Å
Space GroupP 21 21 21
Unit Cell Dimensions (a, b, c)51.52 Å, 56.41 Å, 83.91 Å
Unit Cell Angles (α, β, γ)90°, 90°, 90°

Data obtained from the Protein Data Bank (PDB) for the compound in a complexed state.

Chromatographic Techniques for Separation and Advanced Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and other complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides. nanobioletters.commdpi.comresearchgate.netnih.govcabidigitallibrary.org The development of a robust HPLC method for this compound would involve the optimization of several parameters to achieve good resolution, sensitivity, and reproducibility.

Column Selection: A reversed-phase C18 column is commonly employed for the separation of sulfonamides due to its ability to effectively separate moderately polar compounds. nanobioletters.commdpi.comnih.govcabidigitallibrary.org

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, or water with an acid modifier like formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nanobioletters.commdpi.comnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve optimal separation of the target compound from any impurities.

Detection: A UV detector is commonly used for the detection of sulfonamides, with the detection wavelength set at or near the λmax of the compound. nanobioletters.comcabidigitallibrary.org For more sensitive and selective detection, a diode array detector (DAD) or a mass spectrometer (LC-MS) can be employed. mdpi.comnih.gov

Method Validation: A developed HPLC method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. nanobioletters.commdpi.com

Table 4: Example HPLC Method Parameters for Sulfonamide Analysis

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm) nanobioletters.com
Mobile Phase A Water with 0.1% Formic Acid nanobioletters.com
Mobile Phase B Acetonitrile nanobioletters.com
Gradient Optimized gradient from low to high %B
Flow Rate 1.0 mL/min nanobioletters.com
Detection UV at ~270 nm
Injection Volume 10-20 µL

This table presents typical starting conditions for HPLC method development for sulfonamides, which would require optimization for this compound.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Profiling

Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful analytical tool for elucidating the origin, fate, and transformation processes of organic pollutants. While specific studies on the isotopic profiling of this compound are not extensively documented, the well-established application of GC-IRMS for other sulfonamides, such as sulfamethoxazole, provides a strong framework for its potential application.

The core principle of GC-IRMS involves the separation of volatile compounds by gas chromatography, followed by their combustion or high-temperature conversion into simple gases (e.g., CO₂, N₂). These gases are then introduced into an isotope ratio mass spectrometer, which measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) with high precision.

For a sulfonamide like this compound, which is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. A common and effective derivatization agent for sulfonamides is (trimethylsilyl)diazomethane (TMSD), which methylates the analyte, increasing its volatility. This derivatization-GC-IRMS method has been successfully validated for the nitrogen isotope analysis of various sulfonamides. The optimized conditions allow for accurate and reproducible δ¹⁵N analysis, which can be instrumental in distinguishing between different manufacturing batches or tracing the compound's degradation pathways in the environment. nih.govnih.gov

The versatility of the GC-IRMS technique has been demonstrated for a range of sulfonamides, including sulfadiazine (B1682646), sulfadimethoxine, sulfadimidine, and sulfathiazole, indicating its broad applicability within this class of compounds. nih.govnih.gov By analyzing the isotopic fractionation patterns, researchers can differentiate between biotic and abiotic degradation processes, providing insights into the mechanisms of transformation.

Degradation Pathway Analysis in Controlled Environments

Understanding the degradation of this compound is critical for assessing its environmental persistence and potential for transformation into other potentially harmful compounds. Controlled laboratory studies, particularly those investigating hydroxyl radical-induced degradation, offer valuable insights into its environmental fate.

Hydroxyl Radical-Induced Degradation Studies

Hydroxyl radicals (•OH) are highly reactive oxygen species that play a significant role in the oxidative degradation of organic pollutants in aquatic environments, often as part of advanced oxidation processes (AOPs). nih.gov Studies on various sulfonamides have consistently shown that the reaction with hydroxyl radicals is a primary degradation pathway. acs.org

The initial and predominant reaction involves the addition of a hydroxyl radical to the aromatic rings of the sulfonamide molecule. nih.gov For this compound, this would likely occur at both the benzene (B151609) ring and the pyrimidine ring. Pulse radiolysis experiments on other sulfonamides have confirmed the formation of cyclohexadienyl radical intermediates following •OH addition to the benzene ring. nih.gov In the presence of oxygen, these intermediates are rapidly converted to peroxy radicals, which then undergo further reactions leading to the formation of hydroxylated products. nih.gov

The rate constants for the reaction of hydroxyl radicals with sulfonamides are typically high, on the order of 10⁹ M⁻¹s⁻¹, indicating a rapid degradation process in environments where •OH radicals are present. acs.org The efficiency of degradation, however, can be influenced by the specific structure of the sulfonamide.

Identification of Degradation Intermediates

The degradation of sulfonamides by hydroxyl radicals leads to a variety of intermediate products through several reaction pathways. Based on studies of structurally similar sulfonamides like sulfadiazine, the degradation of this compound is expected to proceed via the following key pathways:

Hydroxylation: The addition of hydroxyl groups to the pyrimidine and/or the aniline (B41778) moiety is a major initial transformation step. This leads to the formation of various hydroxylated isomers of the parent compound.

Cleavage of the Sulfonamide Bond: The S-N bond in the sulfonamide bridge can be cleaved, resulting in the formation of 4-methyl-2-aminopyrimidine and sulfanilic acid.

Oxidation of the Aniline Moiety: The amino group on the benzene ring can be oxidized.

Ring Opening: Subsequent reactions can lead to the opening of the aromatic or heterocyclic rings, resulting in the formation of smaller organic acids and inorganic ions such as sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻). nih.gov

Studies on sulfadiazine have identified several degradation intermediates, including 2-aminopyrimidine (B69317) and various hydroxylated derivatives. acs.org It is highly probable that analogous intermediates would be formed during the degradation of this compound.

The table below presents a list of plausible degradation intermediates of this compound based on the known degradation pathways of other sulfonamides.

Parent Compound Plausible Degradation Intermediate Formation Pathway
This compoundHydroxylated this compoundHydroxylation of the pyrimidine or benzene ring
This compound4-Methyl-2-aminopyrimidineCleavage of the S-N bond
This compoundSulfanilic acidCleavage of the S-N bond
This compoundSmaller organic acids, Sulfate, NitrateRing opening and mineralization

It is important to note that some transformation products may exhibit toxicity that is equal to or even greater than the parent compound, highlighting the importance of identifying these intermediates to fully assess the environmental risk associated with the use of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methylpyrimidine-2-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves sulfonation of pyrimidine derivatives. For example, NaClO₂-mediated oxidation of thiol intermediates can yield sulfonyl chlorides, which are subsequently reacted with amines (e.g., pyrimidinyl amines) to form sulfonamides . Optimization includes controlling stoichiometry (1:1.2 molar ratio for thiol to NaClO₂) and reaction temperature (0–5°C for exothermic steps). Solvent selection (e.g., dichloromethane or acetonitrile) and pH adjustments during workup (neutralization with NaHCO₃) are critical for yield improvement.

Q. Which analytical techniques are essential for validating the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at C4, sulfonamide at C2) via characteristic shifts (e.g., δ 2.4 ppm for CH₃, δ 8.1–8.3 ppm for pyrimidine protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies). Mobile phases often combine acetonitrile and ammonium acetate buffers .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 200.0524 for C₅H₇N₃O₂S) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., SO₂).
  • Waste disposal must follow biohazard protocols, with sulfonamide residues neutralized using activated charcoal before disposal .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates. For instance, modeling the sulfonation step reveals electron-deficient regions at C2 of the pyrimidine ring, guiding electrophilic substitution strategies. Solvent effects (e.g., dielectric constant of acetonitrile) are simulated using the Polarizable Continuum Model (PCM) to refine reaction coordinates .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Systematic variation of parameters (e.g., catalyst loading, solvent polarity) identifies critical factors. For example, replacing HCl with H₂SO₄ as a proton source may improve sulfonamide formation by 15–20% due to stronger acidity . Cross-validate results using Design of Experiments (DoE) to isolate variables like temperature and mixing rate.

Q. How does structural modification of this compound impact its biological activity in Structure-Activity Relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Analysis : Introducing electron-withdrawing groups (e.g., -CF₃ at C5) enhances binding to enzymes like dihydrofolate reductase. Compare IC₅₀ values from enzyme inhibition assays .
  • Bioisosteric Replacement : Replacing the sulfonamide group with phosphonamide reduces renal toxicity while maintaining efficacy. Validate via cytotoxicity assays (e.g., HEK293 cell viability tests) .

Q. What are the challenges in achieving regioselective sulfonation of pyrimidine derivatives?

  • Methodological Answer : Competing sulfonation at C4 vs. C2 is mitigated by steric hindrance (e.g., using bulky directing groups) or Lewis acid catalysts (e.g., AlCl₃) to favor C2 substitution. Monitor regioselectivity via LC-MS and adjust reaction time (<2 hours) to minimize byproduct formation .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies (pH 1–12, 25–40°C) show degradation above pH 9 due to sulfonamide hydrolysis. Use accelerated stability testing (40°C/75% RH) with HPLC tracking. Buffered solutions (pH 6–7) in PBS or Tris-HCl maximize shelf life (>6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.